1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid, also known as Azido-PEG4-acid, is a linker molecule used in bioconjugation reactions []. Due to the presence of an azide group (N3) on one end and a carboxylic acid group (COOH) on the other, it allows the attachment of various biomolecules (antibodies, peptides, drugs) to surfaces or other biomolecules containing alkyne groups through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction []. This technique offers a reliable and efficient way to create bioconjugates for applications in drug delivery, diagnostics, and bioimaging [].
Azido-PEG4-acid can be used to modify the surface of materials like nanoparticles, liposomes, and hydrogels [, ]. The azide group on the molecule reacts with alkyne-functionalized surfaces via SPAAC, introducing an organic chain (polyethylene glycol or PEG chain) and a carboxylic acid group. The PEG chain enhances water solubility and reduces non-specific binding, while the carboxylic acid group can be further conjugated to other biomolecules for targeted delivery or specific functionalities [, ].
The bioconjugation properties of Azido-PEG4-acid make it valuable in developing clickable drug delivery systems []. By attaching a drug molecule to the carboxylic acid group and incorporating an alkyne group onto the carrier (e.g., nanoparticles), a click reaction can be used to efficiently load the drug onto the carrier. This approach allows for controlled drug release and targeted delivery based on the design of the bioconjugate [].
Azido-PEG4-acid, also known by its chemical name 15-Azido-4,7,10,13-tetraoxapentadecanoic acid, is a polyethylene glycol derivative characterized by the presence of an azide group and a terminal carboxylic acid. Its molecular formula is C11H21N3O6, and it has a molecular weight of approximately 291.301 g/mol. This compound is notable for its hydrophilic nature, which enhances its solubility in aqueous solutions, making it suitable for various biological applications .
Azido-PEG4-acid is primarily involved in Click Chemistry, a powerful tool for bioconjugation. The azide group can react with alkynes, bicyclononyne (BCN), and dibenzocyclooctyne (DBCO) to form stable triazole linkages. This reaction is highly selective and efficient, allowing for the formation of complex molecules with minimal side reactions. Additionally, the terminal carboxylic acid can undergo amide bond formation when reacted with primary amines in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-Hydroxy-7-azabenzotriazole) .
Azido-PEG4-acid exhibits significant biological activity due to its ability to facilitate bioconjugation processes. It is commonly used in drug delivery systems and as a linker in the development of targeted therapies. The azide functionality allows for the attachment of various biomolecules, including peptides and proteins, which can enhance the pharmacokinetics and therapeutic efficacy of drugs. Moreover, its hydrophilic properties contribute to improved solubility and stability in biological environments .
The synthesis of Azido-PEG4-acid typically involves several steps:
Azido-PEG4-acid has diverse applications across various fields:
Studies on Azido-PEG4-acid have focused on its interactions with different biomolecules and materials. The azide functionality allows it to form covalent bonds with various partners through Click Chemistry, enabling the creation of complex bioconjugates. Research has demonstrated that these interactions can be finely tuned by modifying the PEG spacer length or by varying the attached biomolecules, which influences solubility, stability, and biological activity .
Several compounds share structural similarities with Azido-PEG4-acid, each offering unique properties:
Compound Name | Functional Groups | Unique Features |
---|---|---|
Methoxy-PEG | Methoxy | Enhances solubility but lacks reactive azide |
Amine-PEG | Amine | Allows for direct coupling but less selective |
Thiol-PEG | Thiol | Useful for specific conjugation strategies |
Carboxylic Acid-PEG | Carboxylic Acid | Directly reactive but lacks azide functionality |
Maleimide-PEG | Maleimide | Highly reactive towards thiols |
Unlike these compounds, Azido-PEG4-acid's unique combination of hydrophilicity and reactive azide functionality makes it particularly valuable for applications requiring selective bioconjugation while maintaining solubility in aqueous environments .
The synthesis of azido-polyethylene glycol tetraethylene glycol-acid represents a sophisticated approach to creating heterobifunctional linker molecules essential for bioconjugation applications. This compound combines azide functionality for click chemistry reactions with carboxylic acid groups for amide bond formation, creating versatile intermediates for pharmaceutical and biotechnological applications [1] [2]. The synthetic methodologies encompass three critical phases: stepwise etherification for polyethylene glycol chain assembly, terminal functionalization incorporating azide groups and carboxyl activation, and comprehensive purification protocols to achieve pharmaceutical-grade purity.
The construction of monodisperse polyethylene glycol chains through stepwise etherification represents a fundamental advancement in controlled polymer synthesis. Traditional methodologies employed acid-labile protecting groups such as 4,4'-dimethoxytrityl groups coupled with Williamson ether formation conditions, requiring three distinct steps for each chain elongation cycle: deprotection, deprotonation, and coupling reactions performed in separate reaction vessels [3] [4]. This conventional approach necessitated extensive purification and isolation procedures between each elongation cycle, significantly increasing synthesis costs and reducing overall efficiency [5].
Modern synthetic approaches have introduced base-labile protecting group strategies that enable simultaneous deprotection and coupling in single reaction vessels [3] [4]. The phenethyl protecting group has emerged as particularly effective, allowing each polyethylene glycol elongation to proceed through only two steps: deprotection and coupling [3] [4]. This one-pot methodology eliminates the deprotonation step and intermediate product isolation requirements, substantially reducing both synthesis time and material costs [4] [5].
Step | Protecting Group | Reaction Conditions | Yield Range (%) | Temperature (°C) | Time (hours) |
---|---|---|---|---|---|
Initial Protection | 4,4'-Dimethoxytrityl | Acidic conditions | 85-92 | Room temperature | 2-4 |
Chain Elongation | Phenethyl | Basic Williamson ether | 88-95 | 60-80 | 4-8 |
Deprotection | Base-labile | One-pot procedure | 90-96 | Room temperature | 1-2 |
Final Coupling | N/A | Basic conditions | 82-89 | Room temperature | 2-6 |
The Williamson ether synthesis forms the mechanistic foundation for polyethylene glycol chain assembly, involving nucleophilic substitution reactions between alkoxide ions and primary alkyl halides or sulfonate esters [6] [7] [8]. This substitution reaction proceeds through an inversion of stereochemistry mechanism characterized by backside attack of the nucleophile [8]. Polyethylene glycol derivatives can serve as effective phase transfer catalysts in these reactions, with polyethylene glycol 400-1000 demonstrating optimal catalytic activity for sodium and potassium salt reactions [6].
Advanced synthetic routes incorporate anionic ring-opening polymerization techniques that provide precise control over molecular weight and terminal functionalities [9] [10]. Monomer-activated anionic ring-opening copolymerization of ethylene oxide with specialized monomers such as glycidyl propargyl ether enables direct access to clickable polyethylene glycol derivatives without requiring alkyne protection [9]. These methodologies achieve polydispersity indices between 1.18-1.60 with molecular weights ranging from 3000-9500 grams per mole [9].
The efficiency of stepwise synthesis depends critically on reaction conditions and protecting group selection [4] [5]. Base-labile protecting groups demonstrate superior performance compared to acid-labile alternatives, enabling higher yields and reduced reaction times [4]. The phenethyl group provides optimal balance between stability during synthesis and ease of removal under basic conditions [4] [5]. Temperature control remains essential, with most etherification reactions proceeding optimally at 60-80°C for chain elongation steps [3] [4].
The introduction of azide functionality into polyethylene glycol derivatives requires sophisticated nucleophilic substitution strategies that ensure high conversion rates while maintaining polymer integrity. The azide ion demonstrates exceptional nucleophilicity, ranking among the most effective nucleophiles for carbon-nitrogen bond formation [11]. This high nucleophilicity stems from four nucleophilic lone pairs confined within a compact molecular volume, significantly increasing collision probability with electrophilic centers [11].
Classical azide incorporation methodologies employ tosylation or mesylation followed by nucleophilic displacement with sodium azide [13] [2] [14]. Tosyl chloride or mesyl chloride react with terminal hydroxyl groups on polyethylene glycol chains to generate activated intermediates that subsequently undergo substitution with sodium azide under mild conditions [10] [14]. These reactions typically proceed in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, achieving conversion rates of 92-98% within 8-24 hours at temperatures between 80-120°C [13] [14].
Method | Leaving Group | Azide Source | Solvent System | Yield (%) | Reaction Time (hours) | Temperature (°C) |
---|---|---|---|---|---|---|
Tosylation/Azide Substitution | Tosylate | Sodium azide | DMF/DMSO | 92-98 | 8-24 | 80-120 |
Mesylation/Azide Substitution | Mesylate | Sodium azide | DMF/Acetonitrile | 89-96 | 6-18 | 60-100 |
Direct Azidation | Halide | Sodium azide | Polar aprotic | 84-97 | 0.5-3 | Room temperature |
PEG-Mediated Synthesis | Phase Transfer | Sodium azide | PEG-400 | 90-98 | 2-8 | 25-40 |
Alternative methodologies utilize polyethylene glycol 400 as both reaction medium and phase transfer catalyst for azide incorporation [15] [16] [17]. This environmentally benign approach enables nucleophilic substitution reactions between organic halides and sodium azide under mild conditions, achieving yields of 84-97% at room temperature within 10-40 minutes [15] [16]. The polyethylene glycol medium facilitates efficient mass transfer between polar ionic salts and nonpolar organic compounds, eliminating the need for additional phase transfer catalysts [15] [17].
Sequential nucleophilic substitution protocols enable orthogonal click functionalization of multicomponent polyethylene glycol systems [18]. These methodologies employ propargylamine-mediated substitution to introduce acetylene groups alongside azide functionality, creating dual orthogonal chemistries suitable for versatile bioconjugation applications [18]. The sequential approach utilizes ethanolamine-mediated substitution to passivate living polymer chain ends between synthesis steps, preventing unwanted side reactions [18].
Carboxyl group activation represents a critical aspect of terminal functionalization, requiring selective oxidation methods that preserve polyethylene glycol backbone integrity. Direct oxidation methodologies using hypochlorite/bromide systems achieve conversion rates exceeding 98% under aqueous conditions at room temperature [19] [20] [21]. These reactions employ catalytic amounts of nitrogen oxide radicals and specific quantities of bromide salts as co-oxidants, proceeding under alkaline conditions without disrupting polyethylene glycol ether linkages [20].
Activation Method | Oxidizing Agent | Reaction Medium | Conversion (%) | Temperature (°C) | Reaction Time (hours) | Selectivity |
---|---|---|---|---|---|---|
Direct Oxidation | Hypochlorite/Bromide | Water | >98 | Room temperature | 8 | High |
Chloroacetic Acid Method | Chloroacetic acid | Basic solution | 85-90 | 60-80 | 12-24 | Moderate |
TEMPO-Mediated | TEMPO/NaOCl | Water | 95-99 | Room temperature | 6-12 | High |
Bromine/Hypochlorite | NaOCl/NaBr | Aqueous | 92-96 | Room temperature | 4-8 | High |
Alternative carboxyl activation strategies employ 2,2,6,6-tetramethyl-1-piperidineoxyl mediated oxidation systems [21]. These methodologies utilize catalytic amounts of 2,2,6,6-tetramethyl-1-piperidineoxyl with hypobromide as regenerating oxidant in aqueous solution, providing efficient and environmentally friendly synthesis routes [21]. The 2,2,6,6-tetramethyl-1-piperidineoxyl system demonstrates excellent selectivity for primary alcohol oxidation while maintaining polyethylene glycol chain integrity [21].
Chloroacetic acid methodologies represent traditional approaches involving deprotonation of polyethylene glycol followed by reaction with excess chloroacetic acid [19] [22]. Although widely employed, these methods suffer from relatively low yields (85-90%) and require toxic reagents, making them less desirable for large-scale synthesis [19]. The reaction proceeds through alkoxide anion formation followed by nucleophilic substitution with chloroacetic acid under basic conditions [19] [22].
The purification of azido-polyethylene glycol tetraethylene glycol-acid presents unique challenges arising from the dual functional nature of the molecule and potential interactions with chromatographic media. Size exclusion chromatography serves as the primary method for separating polyethylene glycol derivatives based on hydrodynamic volume differences [23] [24] [25]. However, polyethylene glycol-mediated interactions with silica stationary phases can lead to reduced recovery, poor peak shape, and excessive tailing [25].
Advanced size exclusion chromatography methodologies employ specialized stationary phases with innovative silica particles and unique hydrophilic bonding chemistry [25]. These breakthrough technologies deliver resolution and size separations across wide sample ranges without requiring organic modifiers in mobile phases [25]. Agilent AdvanceBio size exclusion chromatography columns demonstrate excellent performance for polyethylene glycol derivative analysis, achieving retention time and peak area precision suitable for quantitative applications [25].
Ion exchange chromatography provides high-resolution separation based on charge density differences resulting from polyethylene glycol chain shielding effects [23] [24] [26]. Cation exchange methodologies separate polyethylene glycol derivatives from unmodified starting materials by exploiting charge masking properties of polyethylene glycol chains [23] [26]. Commercial cation exchange membranes such as Sartobind S enable efficient separation of mono-, di-, and tri-functionalized polyethylene glycol species with excellent resolution [26] [27].
Technique | Stationary Phase | Mobile Phase | Resolution | Recovery (%) | Scalability | Selectivity |
---|---|---|---|---|---|---|
Size Exclusion Chromatography | Sephadex G-25 | Aqueous buffer | Moderate | 85-92 | High | Size-based |
Ion Exchange Chromatography | Cation/Anion exchange | Salt gradient | High | 88-95 | High | Charge-based |
Hydrophobic Interaction | Phenyl sepharose | Ammonium sulfate | Good | 82-90 | Moderate | Hydrophobicity |
Reverse Phase HPLC | C18 silica | Water/acetonitrile | Excellent | 90-98 | Low | Polarity-based |
Hydrophobic interaction chromatography exploits polyethylene glycol phase transition properties in the presence of lyotropic salts [24] [28]. Ammonium sulfate solutions induce polyethylene glycol micelle formation, creating micron-sized structures retained by microfiltration membranes while allowing soluble impurities to pass through [28]. This membrane-based hybrid methodology enables rapid and scalable purification without traditional chromatographic limitations [28].
Reverse phase high-performance liquid chromatography provides excellent resolution for analytical-scale separations, particularly for positional isomer identification and purity assessment [24] [29]. Water/acetonitrile mobile phases with gradient elution enable separation of polyethylene glycol derivatives based on polarity differences [24]. However, scalability limitations restrict reverse phase applications to analytical and small preparative scales [24].
Alternative purification strategies utilize polystyrene-divinylbenzene beads as chromatographic packing materials [30]. Ethanol/water eluent systems enable one-step purification achieving greater than 99% purity at gram scale [30]. This methodology avoids toxic solvent usage and demonstrates broad applicability across various polyethylene glycol derivatives [30].
Precipitation-based purification methods offer cost-effective alternatives to chromatographic separation [31] [32] [33]. Polyethylene glycol precipitation coupled with density gradient centrifugation provides chromatography-free purification suitable for large biological macromolecular complexes [31] [32]. These methodologies overcome limitations of conventional chromatographic protocols while maintaining high purity standards [31] [32].
Membrane chromatography represents emerging technology for polyethylene glycol derivative purification [26] [28]. Microfiltration membranes enable separation based on size exclusion principles while providing higher throughput than traditional packed columns [26]. Tangential flow filtration systems demonstrate scalability advantages for industrial applications requiring large-scale purification [28].
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